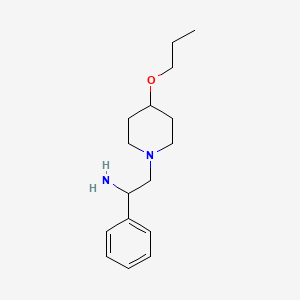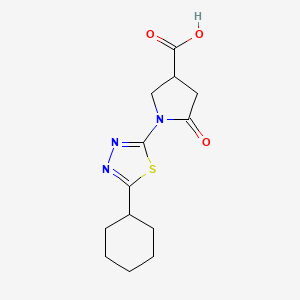![molecular formula C11H11N3S B1415286 3-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline CAS No. 1105195-14-9](/img/structure/B1415286.png)
3-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline
Vue d'ensemble
Description
“3-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline” is a compound that falls under the category of imidazo[2,1-b]thiazoles . These compounds are an important class of nitrogen- and sulfur-containing heterocyclic compounds .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazoles is based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H11N3S .
Chemical Reactions Analysis
The reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions: the product was formed upon heating the reagent mixture in PhH for 2–4 h, and the type of product depended on the structure of the starting reagents .
Physical And Chemical Properties Analysis
The IR spectrum of related compounds shows peaks at 1640 (C=C), 1708 (C=O) cm^-1 . The 1H NMR spectrum shows various peaks indicating the presence of different types of hydrogen atoms .
Applications De Recherche Scientifique
Anti-Inflammatory Activity
Compounds related to 3-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline have been studied for their anti-inflammatory properties. For instance, isomeric dihydroimidazo[2,1-b]thiazoles showed notable anti-inflammatory activity in adjuvant arthritic rat assays and stimulated cell-mediated immunity in contact sensitivity models (Lantos et al., 1984). Similarly, a study on 6-arylidene substituted imidazo[2,1-b]thiazoles found moderate anti-inflammatory activity in carrageenan-induced rat paw edema assays (Saliyeva et al., 2021).
Antimicrobial Activity
Some derivatives of this compound have demonstrated antimicrobial activities. A study on 2,3-dihydro-5-formylimidazo[2,1-b]thiazoles and their hydrazone derivatives, which are structurally similar to the compound , reported antimicrobial activities against various bacteria, yeast, and fungi (Salama & Almotabacani, 2004).
Potential Antitumor Agents
6-Anilinoimidazo[2,1-b]thiazoles, which are closely related to the compound, have been synthesized and evaluated for their antitumor properties. One study reported significant cytotoxic activity against HeLa cells (Andreani et al., 1993).
Synthesis and Chemical Properties
Studies have focused on the synthesis of derivatives and analogs of this compound, exploring their potential in various applications. For example, research on the synthesis of spiro[imidazo[2,1-b][1,3]thiazole-6,3'-pyrrolidine] derivatives and their diastereomeric forms highlights the chemical versatility of this compound class (Saliyeva et al., 2018).
Dual Kinase Inhibitors
2,3-Dihydroimidazo[2,1-b]thiazoles have been designed as dual kinase inhibitors of IGF1R and EGFR, showing potential in anticancer therapy. These compounds have shown promising activity against both wild type and mutant forms of enzymes (Gadekar et al., 2021).
Mécanisme D'action
Target of Action
This compound belongs to the class of imidazo[2,1-b][1,3]thiazoles, which are known to interact with a variety of biological targets
Mode of Action
Compounds in the imidazo[2,1-b][1,3]thiazole class are known to interact with their targets through various mechanisms, including inhibition or activation of enzymatic activity, modulation of receptor function, and disruption of cellular processes . The specific interactions of this compound with its targets would depend on the nature of the targets themselves.
Biochemical Pathways
Given the diverse biological activities of imidazo[2,1-b][1,3]thiazoles, it is likely that this compound could affect multiple pathways
Result of Action
Imidazo[2,1-b][1,3]thiazoles are known to exhibit a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antibacterial effects . The specific effects of this compound would depend on its targets and mode of action.
Analyse Biochimique
Biochemical Properties
3-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as kinases and phosphatases, influencing their activity and thereby affecting various signaling pathways. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function. These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Cellular Effects
The effects of this compound on cells are diverse and significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell. These effects are crucial for understanding how the compound can be used to manipulate cellular functions for therapeutic purposes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. Additionally, the compound can influence gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes. Understanding these molecular mechanisms is essential for developing targeted therapies using this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular functions, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as enhancing cellular functions and promoting cell survival. At higher doses, it can exhibit toxic effects, including cell death and tissue damage. These dosage-dependent effects are crucial for determining the therapeutic window of the compound and for developing safe and effective treatments .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with metabolic enzymes, influencing the conversion of substrates to products and altering the levels of metabolites. These interactions can affect metabolic flux, leading to changes in the overall metabolic profile of the cell. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and for developing metabolic-based therapies .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. These localization patterns are essential for understanding the compound’s mechanism of action and for developing targeted delivery systems .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to influence gene expression or to the mitochondria to affect cellular metabolism. Understanding these localization patterns is crucial for elucidating the compound’s mechanism of action and for developing targeted therapies .
Propriétés
IUPAC Name |
3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c12-9-3-1-2-8(6-9)10-7-14-4-5-15-11(14)13-10/h1-3,6-7H,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQNFBGFDOIMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(8R,13S,14S,17R)-17-Acetyl-17-hydroxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1415209.png)

![{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1415212.png)

![1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1415214.png)
![[(2-Bromo-5-fluorophenyl)methyl]dimethylamine](/img/structure/B1415217.png)
methylamine](/img/structure/B1415220.png)



![(4aR,7aS)-1-propionyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1415226.png)